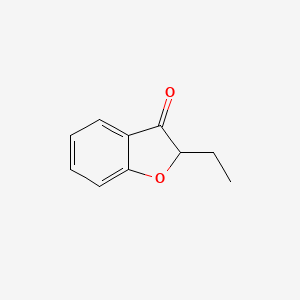

2-Ethylbenzofuran-3(2H)-one

Description

Significance of Benzofuranone Scaffolds in Contemporary Organic Chemistry

The benzofuranone scaffold, a bicyclic system featuring a fused benzene (B151609) and furanone ring, is a privileged structure in organic chemistry and medicinal chemistry. researchgate.netresearchgate.net Natural products containing this core structure are found in a variety of plants and fungi and often exhibit potent biological activities. nih.govresearchgate.net This has inspired chemists to develop numerous synthetic methods to access a wide array of benzofuranone derivatives. researchgate.netorganic-chemistry.org

The significance of these scaffolds lies in their vast therapeutic potential. Research has demonstrated that compounds containing the benzofuranone motif can act as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. researchgate.netnih.gov For instance, certain derivatives have been investigated as inhibitors of enzymes like monoamine oxidase (MAO), which is relevant for treating neurological disorders, and alkaline phosphatase. nih.gov The structural rigidity and specific stereoelectronic properties of the benzofuranone core make it an excellent platform for designing targeted therapeutic agents. actuatetherapeutics.com

Overview of Research Trajectories for Benzofuran-3(2H)-one Derivatives

Research into derivatives of benzofuran-3(2H)-one, the parent structure of the title compound, is diverse and multifaceted. A major trajectory involves the synthesis and biological evaluation of new analogues with various substituents. For example, extensive work has been done on 2-benzylidenebenzofuran-3(2H)-ones, also known as aurones, which have shown promise as antitumor agents. researchgate.net

Another significant research avenue is the development of novel synthetic methodologies. Chemists have explored various catalytic systems, including those based on rhodium, palladium, and copper, to construct the benzofuranone core and introduce substituents with high efficiency and stereoselectivity. organic-chemistry.orgacs.org Microwave-assisted synthesis has also been employed to accelerate the production of these compounds. researchgate.netsemanticscholar.org Studies often focus on creating derivatives with substituents at different positions on the bicyclic ring to establish structure-activity relationships (SAR), which are crucial for optimizing the biological effects of these molecules. nih.gov For example, research has explored the impact of substituents on the neuroprotective and anticancer activities of these compounds. actuatetherapeutics.commdpi.com

Scope and Research Imperatives for 2-Ethylbenzofuran-3(2H)-one

Despite the broad interest in the benzofuran-3(2H)-one scaffold, specific academic research focusing solely on this compound is notably limited in publicly available literature. The compound is primarily listed in chemical supplier catalogs, which provide basic physicochemical data.

| Property | Value | Source |

|---|---|---|

| CAS Number | 53614-65-6 | bldpharm.com |

| Molecular Formula | C10H10O2 | bldpharm.com |

| Molecular Weight | 162.19 g/mol | bldpharm.com |

The lack of dedicated studies on this compound presents a clear research imperative. Given the established biological significance of its structural isomers, such as 5-Ethylbenzofuran-3(2H)-one and 4-Ethylbenzofuran-3(2H)-one, and other 2-substituted derivatives, this compound stands out as a candidate for future investigation. semanticscholar.org

The primary research imperatives for this compound would include:

Development of an efficient and scalable synthesis: While general methods for creating 2-substituted benzofuran-3(2H)-ones exist, a synthetic route optimized specifically for the 2-ethyl derivative needs to be established and reported. organic-chemistry.org

Full spectroscopic characterization: Detailed analysis using modern techniques such as NMR (¹H, ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy is required to create a definitive and publicly accessible dataset for this compound.

Evaluation of biological activity: A systematic screening of this compound against a panel of biological targets is warranted. Based on the activities of related compounds, promising areas for investigation would include its potential as an anticancer, anti-inflammatory, or neuroprotective agent.

The exploration of this compound would fill a gap in the chemical literature and could potentially lead to the discovery of a new molecule with valuable therapeutic properties, further expanding the utility of the benzofuranone scaffold.

Structure

3D Structure

Properties

Molecular Formula |

C10H10O2 |

|---|---|

Molecular Weight |

162.18 g/mol |

IUPAC Name |

2-ethyl-1-benzofuran-3-one |

InChI |

InChI=1S/C10H10O2/c1-2-8-10(11)7-5-3-4-6-9(7)12-8/h3-6,8H,2H2,1H3 |

InChI Key |

DDIIPWRNYXSFPL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C(=O)C2=CC=CC=C2O1 |

Origin of Product |

United States |

Chemical Reactivity and Transformative Chemistry of the Benzofuran 3 2h One Core

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS)

Table 1: Examples of Electrophilic Aromatic Substitution on Benzofuranone Scaffolds

| Reaction | Electrophile Source | Typical Conditions | Major Product(s) |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 0 °C to r.t. | 4-Nitro and 6-Nitro derivatives |

| Bromination | Br₂ / FeBr₃ | CH₂Cl₂ | 4-Bromo and 6-Bromo derivatives |

Nucleophilic Aromatic Substitution (SNAr)

The benzene (B151609) ring of unsubstituted 2-Ethylbenzofuran-3(2H)-one is electron-rich and generally not susceptible to nucleophilic aromatic substitution. Such reactions typically require the presence of one or more powerful electron-withdrawing groups (e.g., a nitro group) positioned ortho or para to a suitable leaving group (such as a halide). chemistrysteps.comnih.govlibretexts.org If the benzofuranone ring were to be substituted with, for example, a chlorine atom at the C-4 position and a nitro group at the C-5 position, it would become activated for SNAr, allowing for the displacement of the chloride by various nucleophiles.

Reactions at the Carbonyl Group (C-3 position)

The C-3 carbonyl group behaves as a typical ketone and is a primary site for a variety of nucleophilic addition and condensation reactions.

Nucleophilic Addition: Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), readily add to the carbonyl carbon to yield tertiary alcohols after aqueous workup. rsc.org Similarly, reduction with complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) affords the corresponding secondary alcohol, 2-ethylbenzofuran-3-ol.

Condensation Reactions: The C-2 position is activated by the C-3 carbonyl, facilitating condensation reactions. In the presence of a base, this compound can react with aldehydes and ketones in an aldol-type condensation to produce 2-ylidene derivatives. This reaction is particularly effective with aromatic aldehydes, leading to the formation of aurone (B1235358) analogues. scbt.commdpi.com

Wittig Reaction: The carbonyl group can be converted into an exocyclic double bond via the Wittig reaction. wikipedia.org Treatment with a phosphorus ylide (e.g., methylenetriphenylphosphorane, Ph₃P=CH₂) replaces the C=O group with a C=CH₂ group, yielding 3-methylene-2-ethyl-2,3-dihydrobenzofuran. masterorganicchemistry.comwvu.edu

Formation of Iminic Derivatives: The carbonyl group reacts with primary amines to form imines (Schiff bases) and with hydroxylamine (B1172632) to produce the corresponding oxime. This oxime is a key intermediate for the Beckmann rearrangement, a ring-expansion reaction.

Transformations at the C-2 Position and Side Chains (e.g., 2-ethyl group)

The hydrogen atom at the C-2 position is acidic due to its alpha position relative to the carbonyl group. This acidity allows for the formation of an enolate, which serves as a potent nucleophile for introducing a wide array of substituents at this position.

Deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hydride (NaH) generates the C-2 enolate. This enolate can then be trapped with various electrophiles. For example, reaction with alkyl halides leads to α-alkylation, providing a straightforward route to C-2 quaternary centers. organic-chemistry.orgresearchgate.net This methodology is crucial for the synthesis of more complex, sterically hindered benzofuranone derivatives. researchgate.net

Table 2: Representative Reactions at the C-2 Position via Enolate Formation

| Base | Electrophile (E⁺) | Reagent | Product |

|---|---|---|---|

| LDA | Alkyl | R-X (e.g., CH₃I) | 2-Ethyl-2-methylbenzofuran-3(2H)-one |

| NaH | Acyl | RCOCl (e.g., CH₃COCl) | 2-Acetyl-2-ethylbenzofuran-3(2H)-one |

The methylene (B1212753) protons of the 2-ethyl group are also weakly acidic, but deprotonation at the C-2 position is kinetically and thermodynamically favored.

Ring Expansion and Contraction Reactions

The benzofuran-3(2H)-one core can undergo skeletal rearrangements that alter the size of the heterocyclic ring.

Ring Expansion:

Beckmann Rearrangement: The oxime derived from this compound can be subjected to Beckmann rearrangement conditions (e.g., treatment with acids like H₂SO₄ or PCl₅). masterorganicchemistry.comwikipedia.org This reaction involves the migration of one of the groups anti to the oxime's hydroxyl group. Migration of the C-2 carbon results in the expansion of the five-membered ring to a six-membered 1,4-benzoxazepin-5-one derivative. illinois.edulibretexts.org

Schmidt Reaction: The direct treatment of the ketone with hydrazoic acid (HN₃) in the presence of a strong acid can also effect a similar ring expansion to the corresponding lactam, bypassing the need to isolate the oxime intermediate. wikipedia.orgorganic-chemistry.orglibretexts.org

Ring Contraction: Ring contraction reactions of the benzofuran-3(2H)-one scaffold are not commonly reported, as the five-membered ring fused to an aromatic system is relatively stable.

Functional Group Interconversions on the Benzofuranone Scaffold

Beyond the primary reactions at its functional centers, the benzofuranone scaffold allows for a variety of subsequent transformations.

Reduction of the Carbonyl Group: The C-3 carbonyl can be completely removed and reduced to a methylene (CH₂) group via methods such as the Wolff-Kishner (hydrazine, base, heat) or Clemmensen (Zn(Hg), HCl) reduction, yielding 2-ethyl-2,3-dihydrobenzofuran.

Conversion to Benzofurans: A synthetically valuable transformation is the conversion of the benzofuran-3(2H)-one to the fully aromatic benzofuran (B130515). This can be achieved by first converting the ketone into its corresponding enol triflate by reaction with a triflating agent (e.g., triflic anhydride) and a base. The resulting enol triflate can then undergo various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) or be reduced to furnish the substituted 2-ethylbenzofuran. oregonstate.edu

Modification of Aromatic Substituents: Functional groups introduced onto the benzene ring via electrophilic substitution (Section 3.1) can be further manipulated. For instance, a nitro group can be reduced to a primary amine, which can then be diazotized to introduce a range of other functionalities. An acyl group from a Friedel-Crafts reaction can be reduced to an alkyl group or serve as a handle for further elaboration.

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Ethylbenzofuran 3 2h One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 2-Ethylbenzofuran-3(2H)-one. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their connectivity.

1D and 2D NMR Techniques (¹H, ¹³C, COSY, HETCOR, HMBC)

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) spectroscopy, offers fundamental insights into the molecular structure. In the ¹H NMR spectrum of this compound, specific signals corresponding to the ethyl group (a triplet and a quartet) and the aromatic protons of the benzofuran (B130515) ring system are expected. The ¹³C NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom, including the characteristic signal of the carbonyl carbon (C=O) at a downfield chemical shift, typically around δ 180.0 ppm for similar benzofuranone structures nih.gov.

While direct spectral data for this compound is not widely published, data from the closely related 2-benzylidenebenzofuran-3(2H)-one scaffold can be used to predict the expected chemical shifts for the core ring system nih.gov.

Predicted ¹H NMR Chemical Shifts for the Benzofuranone Core of this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-4 | ~7.8 | Doublet |

| H-5 | ~7.3 | Triplet |

| H-6 | ~7.7 | Triplet |

| H-7 | ~7.5 | Doublet |

| H-2 | ~4.8 | Triplet |

| -CH₂- (ethyl) | ~2.0 | Quartet |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (C-3) | ~200 |

| C-O (C-7a) | ~160 |

| C-Ar (C-3a) | ~120 |

| C-Ar (C-4) | ~125 |

| C-Ar (C-5) | ~128 |

| C-Ar (C-6) | ~138 |

| C-Ar (C-7) | ~115 |

| C-2 | ~50 |

| -CH₂- (ethyl) | ~25 |

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling correlations, which would confirm the connectivity within the ethyl group and identify adjacent protons on the aromatic ring.

HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence) maps direct one-bond correlations between protons and the carbon atoms they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in confirming the placement of the ethyl group at the C-2 position by showing a correlation between the ethyl protons and the C-2, C-3, and C-3a carbons.

Solid-State NMR (CP/MAS) for Polymorphic Analysis

Solid-State NMR (ssNMR), particularly using Cross-Polarization/Magic Angle Spinning (CP/MAS) techniques, is a powerful method for analyzing the compound in its crystalline or amorphous solid forms. Unlike solution-state NMR, which averages out anisotropic interactions, ssNMR provides information on the local environment and packing of molecules in the solid state. This is particularly valuable for identifying and characterizing polymorphs—different crystalline forms of the same compound—which can have distinct physical properties. For pharmaceutical compounds, ssNMR is increasingly used for polymorph screening and structural elucidation nih.gov. For this compound, ¹³C CP/MAS experiments would reveal distinct sets of resonances if multiple polymorphic forms are present, allowing for their differentiation and characterization.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a key analytical technique that provides information on the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of the parent ion, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of this compound (C₁₀H₁₀O₂), distinguishing it from other compounds with the same nominal mass. For instance, in the analysis of related benzofuranone derivatives, accurate mass measurements have been used to confirm their elemental composition nih.gov.

Hyphenated Techniques (LC-MS, GC-MS, Q-TOF LC-MS) for Purity and Impurity Profiling

Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for purity assessment and impurity profiling.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. This compound could be analyzed by GC-MS to separate it from synthesis precursors or side-products, with the mass spectrometer providing structural confirmation of each separated component.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique for a wider range of compounds. An LC-MS method would be developed to assess the purity of this compound samples. Studies on other benzofuran derivatives have shown the utility of LC-MS for their analysis, sometimes requiring specific derivatization or ionization techniques researchgate.netnih.gov.

Quadrupole Time-of-Flight (Q-TOF) LC-MS combines the separation power of LC with the high resolution and accuracy of a TOF mass analyzer. This technique is particularly powerful for identifying unknown impurities by providing accurate mass data for both the parent ion and its fragments, enabling the elucidation of their structures nih.gov.

The fragmentation pattern of this compound in the mass spectrometer provides a structural fingerprint. Based on studies of similar benzofuran structures, characteristic fragmentation pathways can be predicted nih.govnih.gov. Common fragmentation would likely involve the loss of the ethyl group (•C₂H₅, loss of 29 Da) and the loss of carbon monoxide (CO, loss of 28 Da) from the furanone ring, which is a typical fragmentation for ketones libretexts.org.

Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Identity |

|---|---|

| 162 | [M]⁺ (Molecular Ion) |

| 134 | [M - CO]⁺ |

| 133 | [M - C₂H₅]⁺ |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and providing information about molecular structure and conformation.

For this compound, the most prominent feature in the IR and Raman spectra would be the stretching vibration of the carbonyl group (C=O). A study on the parent compound, 2(3H)-benzofuranone, reported this band in the region of 1640-1660 cm⁻¹ nih.govresearchgate.net. The presence of the ethyl group is unlikely to shift this value significantly. Other key vibrational bands would include C-H stretching from the aromatic ring and the ethyl group, C=C stretching from the aromatic ring, and C-O stretching vibrations from the ether linkage in the furanone ring.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Source |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | General |

| Aliphatic C-H Stretch | 2850 - 2960 | General scifiniti.com |

| Carbonyl (C=O) Stretch | 1640 - 1690 | Analog Data nih.govresearchgate.net |

| Aromatic C=C Stretch | 1450 - 1600 | General |

Raman spectroscopy provides complementary information to IR. While the C=O stretch would be visible in both, non-polar bonds like the C=C bonds of the aromatic ring often produce stronger signals in Raman spectra. Together, IR and Raman provide a comprehensive vibrational profile of the molecule.

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

In a study on 3-(Propan-2-ylidene)benzofuran-2(3H)-one, X-ray crystallography revealed that the molecule crystallizes in the monoclinic space group P21/c with two independent molecules in the asymmetric unit. vensel.org This provided an opportunity to examine the consistency of the molecular geometry in different crystallographic environments. vensel.org Such detailed analysis would be invaluable for understanding the solid-state packing and intermolecular interactions of this compound.

For chiral molecules, determining the absolute stereochemistry is critical. Microcrystal electron diffraction (MicroED), a technique related to X-ray crystallography, has emerged as a powerful tool for the structural elucidation of small molecules from micro- and nanocrystals. nih.gov This method, combined with dynamical refinement, has been successfully used to determine the absolute stereochemistry of pharmaceutical compounds and could be applied to chiral derivatives of this compound. nih.govrsc.org

The crystallographic data for a related benzofuranone derivative are presented below to illustrate the type of information that can be obtained.

Table 1: Crystallographic Data for 3-(Propan-2-ylidene)benzofuran-2(3H)-one vensel.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₀O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.1869(3) |

| b (Å) | 18.0636(10) |

| c (Å) | 13.1656(7) |

| β (°) | 96.763(3) |

| Volume (ų) | 1697.28(15) |

This table is interactive. You can sort and filter the data.

Other Chromatographic and Electrophoretic Methods for Separation and Quantification

Beyond structural elucidation, the separation and quantification of this compound are crucial for purity assessment, reaction monitoring, and pharmacokinetic studies. A variety of chromatographic and electrophoretic methods are well-suited for these tasks.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of benzofuranone derivatives. For the related compound (3H)-Benzofuran-2-one, a reverse-phase HPLC method has been developed using a C18 column. sielc.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. sielc.com This methodology is readily adaptable for the separation and quantification of this compound from complex mixtures. For mass spectrometry (MS) compatible applications, volatile buffers like formic acid can be used in the mobile phase. sielc.com

The progress of synthetic reactions producing benzofuranone derivatives is often monitored using thin-layer chromatography (TLC), which provides a rapid and cost-effective means of qualitative analysis. mdpi.com

Table 2: Illustrative HPLC Conditions for Benzofuranone Analysis sielc.com

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 (C18) |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid |

| Detection | UV-Vis / MS |

This table is interactive. You can sort and filter the data.

Electrophoretic Methods:

While electrophoresis is more commonly associated with the analysis of large biomolecules like proteins and nucleic acids, its application to small molecules is also possible, particularly with techniques like Capillary Electrophoresis (CE). mdpi.com CE offers high separation efficiency, short analysis times, and requires only small sample volumes. For a compound like this compound, CE could be employed for purity determination and the separation of closely related impurities. The development of a CE method would involve optimizing parameters such as the background electrolyte, pH, applied voltage, and capillary temperature.

Although less common for small molecules, gel electrophoresis has been used for the qualitative and quantitative analysis of various organic compounds, often after derivatization to introduce a charge or a chromophore. While no specific electrophoretic methods for this compound have been reported, the principles of these techniques suggest their potential applicability, especially in specialized analytical contexts.

Computational and Theoretical Investigations of 2 Ethylbenzofuran 3 2h One

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) on Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of benzofuranone derivatives. These calculations provide insights into molecular orbitals, charge distribution, and reactivity indices.

Studies on related benzofuran (B130515) structures have successfully employed DFT methods to calculate various properties. For instance, calculations on 2-phenylbenzofuran (B156813) derivatives have been performed using functionals like GGA-PBE and BVP86 with the 6-31G(d,p) basis set to determine stable conformers and electronic properties nih.gov. Similar approaches could be applied to 2-Ethylbenzofuran-3(2H)-one to understand the influence of the ethyl group on the electronic environment of the benzofuranone core.

Key parameters derived from DFT calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. Red regions on the MEP surface indicate negative electrostatic potential (electron-rich areas), while blue regions represent positive potential (electron-poor areas) researchgate.netresearchgate.net.

Global and Local Reactivity Descriptors: Parameters such as ionization potential, electron affinity, chemical hardness, and electrophilicity can be calculated to quantify the molecule's reactivity nih.gov.

A hypothetical table of calculated electronic properties for a benzofuranone derivative based on typical DFT results is presented below.

| Property | Calculated Value (Arbitrary Units) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 1.8 eV |

| Electronegativity | 4.15 eV |

| Chemical Hardness | 2.35 eV |

| Electrophilicity Index | 3.66 eV |

This table is illustrative and does not represent actual calculated data for this compound.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are powerful computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein target. The benzofuranone scaffold is found in many biologically active compounds, making it an interesting candidate for such studies researchgate.netmdpi.com.

Molecular docking studies on various benzofuran derivatives have been performed to investigate their potential as anticancer agents, antipsychotics, and enzyme inhibitors researchgate.netresearchgate.netnih.gov. These studies typically involve:

Preparation of the Ligand and Receptor: The 3D structure of the ligand (e.g., this compound) is generated and optimized. The crystal structure of the target protein is obtained from a database like the Protein Data Bank (PDB).

Docking Simulation: Software such as AutoDock or MOE is used to predict the most favorable binding poses of the ligand within the active site of the protein researchgate.net.

Analysis of Interactions: The resulting ligand-protein complexes are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which contribute to the binding affinity researchgate.net.

For example, docking studies of benzofuran derivatives with targets like tyrosinase and Pim-1 kinase have revealed specific binding modes and interactions with key amino acid residues in the active site researchgate.netnih.gov. Similar studies could be conducted for this compound to explore its potential biological activities.

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Tyrosinase | -7.5 | HIS244, HIS263, VAL283 |

| Pim-1 Kinase | -8.2 | LYS67, GLU121, ASP186 |

| Cannabinoid Receptor 2 (CB2) | -9.1 | SER165, TRP194, PHE117 |

This table presents hypothetical docking scores and interacting residues for a benzofuranone derivative to illustrate the type of data generated from molecular docking studies.

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a molecule are often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations of a molecule and to determine their relative energies.

For this compound, the presence of the ethyl group at the chiral C2 position introduces conformational flexibility. The rotation around the C2-C(ethyl) bond will lead to different spatial arrangements of the ethyl group relative to the benzofuranone ring system.

Computational methods can be used to perform a systematic search of the conformational space to identify low-energy conformers. The potential energy surface (PES) can be scanned by varying the key dihedral angles. The results of such an analysis would provide information on:

The most stable conformer(s) of the molecule.

The energy barriers between different conformers.

Studies on related 2,3-dihydrobenzofuran (B1216630) derivatives have shown that the five-membered dihydrofuran ring is often non-planar materialsciencejournal.org. The ethyl substituent at the C2 position would further influence the puckering of this ring.

| Conformer | Dihedral Angle (C3-C2-C_ethyl-C_methyl) | Relative Energy (kcal/mol) |

| 1 (Staggered) | 60° | 0.00 |

| 2 (Eclipsed) | 120° | 3.5 |

| 3 (Staggered) | 180° | 0.15 |

This is a hypothetical table illustrating the type of data obtained from a conformational analysis of the ethyl group rotation in this compound.

Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, such as vibrational (IR and Raman) and NMR spectra. These predictions are valuable for the interpretation of experimental spectra and for the structural characterization of new compounds.

Vibrational spectra of 2(3H)-benzofuranone have been studied both experimentally and computationally nih.govresearchgate.net. Semi-empirical methods like AM1 have been used to calculate the vibrational frequencies of the fundamental modes nih.gov. More accurate predictions can be obtained using DFT calculations, often in conjunction with a scaling factor to improve the agreement with experimental data researchgate.net.

The predicted vibrational spectrum can help in assigning the observed IR and Raman bands to specific vibrational modes of the molecule, such as the characteristic C=O stretching frequency of the ketone group nih.gov.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(C=O) | 1765 | 1770 | Carbonyl stretch |

| ν(C-O-C) | 1250 | 1255 | Ether stretch |

| ν(C-H) aromatic | 3050-3100 | 3040-3090 | Aromatic C-H stretch |

| ν(C-H) aliphatic | 2850-2960 | 2840-2950 | Aliphatic C-H stretch |

This table provides a representative comparison of calculated and experimental vibrational frequencies for a benzofuranone structure, based on literature data for related compounds.

In Silico Screening and Virtual Library Design

In silico screening and the design of virtual libraries are powerful computational strategies in drug discovery to identify new lead compounds. The benzofuranone scaffold can serve as a starting point for the design of a virtual library of related compounds with potentially improved biological activity.

The process typically involves:

Scaffold Selection: The core structure, in this case, this compound, is chosen.

Virtual Library Generation: A large number of virtual compounds are generated by systematically modifying the scaffold with various substituents at different positions.

Property Filtering: The generated library is filtered based on drug-likeness criteria (e.g., Lipinski's rule of five) and ADME (absorption, distribution, metabolism, and excretion) properties to remove compounds with unfavorable pharmacokinetic profiles nih.govnih.gov.

Virtual Screening: The remaining compounds are then docked into the active site of a specific biological target to predict their binding affinities.

Hit Identification: Compounds with the best predicted binding affinities and favorable ADME properties are selected as "hits" for further experimental validation.

This approach has been successfully applied to benzofuran-based libraries to identify potential inhibitors for targets such as the epidermal growth factor receptor (EGFR) in lung cancer nih.govnih.gov. A similar strategy could be employed starting with the this compound scaffold to explore its therapeutic potential.

| Step | Description | Software/Tools |

| Library Design | Generation of analogs of the lead compound. | ChemDraw, MarvinSketch |

| Drug-likeness Prediction | Filtering based on physicochemical properties. | SwissADME, FAF-Drugs4 |

| ADME/Toxicity Prediction | In silico prediction of pharmacokinetic and toxicity profiles. | ADMETlab, ProTox-II |

| Molecular Docking | Virtual screening against a biological target. | AutoDock, Glide, GOLD |

This table outlines the typical workflow and tools used in an in silico screening and virtual library design project.

Biological Activities and Molecular Mechanisms of 2 Ethylbenzofuran 3 2h One Derivatives

Mechanisms of Enzyme Inhibition (e.g., α-glucosidase)

Certain benzofuran (B130515) derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion. Inhibition of this enzyme is a key therapeutic strategy for managing type 2 diabetes by delaying glucose absorption. nih.govnih.gov

Studies on hydroxylated 2-phenylbenzofurans revealed significant inhibitory activity against α-glucosidase, with some compounds being substantially more potent than the standard drug, acarbose. nih.gov For instance, one derivative demonstrated an IC50 value that was 167 times lower than that of acarbose. Kinetic analysis of the most potent of these compounds indicated a mixed-type inhibition mechanism against α-glucosidase. nih.gov

Similarly, newly synthesized biphenyl (B1667301) pyrazole-benzofuran hybrids have shown themselves to be four to eighteen times more active than acarbose, with IC50 values in the micromolar range. researchgate.net Kinetic studies of the most active hybrid identified it as a competitive inhibitor of α-glucosidase. researchgate.net These findings highlight the potential of the benzofuran scaffold in designing effective α-glucosidase inhibitors.

| Compound Class | Enzyme Target | Inhibition Mechanism | Potency (Compared to Acarbose) | Reference |

| Hydroxylated 2-phenylbenzofurans | α-glucosidase | Mixed-type | Up to 167x more active | nih.gov |

| Biphenyl pyrazole-benzofuran hybrids | α-glucosidase | Competitive | 4 to 18x more active | researchgate.net |

| 2-Benzylidenebenzofuran-3(2H)-ones | Alkaline Phosphatase | Not specified | Potent inhibition | nih.govresearchgate.net |

Molecular Targets and Binding Site Characterization (e.g., Transthyretin (TTR) stabilization)

A significant area of research for benzofuran derivatives is their ability to stabilize the native tetrameric structure of transthyretin (TTR). nih.govnih.gov The dissociation of the TTR tetramer is a rate-limiting step in TTR amyloidogenesis, a process linked to diseases like familial amyloid polyneuropathy. nih.govnih.gov

Dibenzofuran-based inhibitors have been designed to bind to the thyroxine-binding pockets of TTR. X-ray crystallography has shown that these molecules can occupy either the outer or both the inner and outer portions of these pockets, thereby kinetically stabilizing the TTR tetramer and preventing its dissociation into amyloidogenic monomers. nih.gov This stabilization creates a significant energy barrier, effectively halting the amyloid cascade under physiological conditions. nih.gov

The binding selectivity of these inhibitors is a crucial feature, allowing them to effectively target TTR even in the complex environment of human plasma. nih.govnih.gov Structure-based design has led to the development of benziodarone (B1666584) analogues with enhanced potency and selectivity for TTR binding. nih.gov X-ray crystal structures of these analogues in complex with TTR have revealed the importance of specific interactions, such as CH···O hydrogen bonds and halogen bonds, for high-affinity binding within the thyroxine-binding sites. nih.gov

| Molecular Target | Mechanism of Action | Key Interactions | Reference |

| Transthyretin (TTR) | Kinetic stabilization of the native tetrameric structure | Binding to thyroxine-binding pockets, forming CH···O hydrogen bonds and halogen bonds | nih.govnih.gov |

Cellular Pathway Modulation and Signaling Crosstalk

Benzofuran derivatives have been shown to exert their biological effects by modulating key cellular signaling pathways, particularly those involved in inflammation. The NF-κB and MAPK signaling pathways are critical regulators of inflammatory responses, and their inhibition is a target for anti-inflammatory drug development. mdpi.com

A study on piperazine/benzofuran hybrids demonstrated that a lead compound, 5d, exhibited significant anti-inflammatory effects by inhibiting the generation of nitric oxide (NO) in LPS-stimulated RAW264.7 macrophage cells. mdpi.com Further investigation into its mechanism revealed that compound 5d dose-dependently inhibited the phosphorylation of key proteins in the NF-κB and MAPK pathways, including IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38. mdpi.com This inhibition led to the downstream reduction of pro-inflammatory mediators such as COX-2, TNF-α, and IL-6. mdpi.com

These findings suggest that the anti-inflammatory properties of certain benzofuran derivatives are mediated through the suppression of the NF-κB and MAPK signaling cascades, highlighting their potential as therapeutic agents for inflammatory diseases.

Antimicrobial Activities and Mechanisms (e.g., antibacterial, antifungal, antimycobacterial)

The benzofuran scaffold is a prominent feature in a variety of compounds exhibiting a broad spectrum of antimicrobial activities.

Antibacterial Activity : Numerous benzofuran derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. For example, (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime was found to be highly active against Staphylococcus aureus and Escherichia coli. nih.gov Other derivatives, such as indophenazine 1,3,5-trisubstituted pyrazolines of benzofuran, have shown good antibacterial activity with low minimum inhibitory concentrations (MICs) against E. coli and P. aeruginosa. nih.gov Sulfonamide-possessing benzo[b]furan derivatives also exhibited good to excellent activity against S. aureus, S. pyogenes, E. coli, and P. aeruginosa. nih.gov Additionally, some benzofurans isolated from marine fungi have shown moderate activity against Salmonella typhimurium and Staphylococcus aureus. mdpi.com

Antifungal Activity : Benzofuran derivatives have also been evaluated for their antifungal properties. Unsubstituted or small alkyl group substitutions on the oxime residue of certain aryl (benzofuran-2-yl) ketoximes resulted in more effective antifungal compounds, with one derivative showing a lower MIC value than the control drugs oxiconazole, clotrimazole, and fluconazole. nih.gov Furthermore, 8-bromo-3-{[phenylmethylidene]amino} koreascience.krbenzofuro[3,2-d]pyrimidin-4(3H)-one derivatives have shown considerable activity against fungal species. nih.gov

Antimycobacterial Activity : A series of benzofuran-3-carbohydrazide derivatives were evaluated for their in vitro inhibitory activity against Mycobacterium tuberculosis H37Rv strains. Two compounds, in particular, were found to be the most active, with MICs of 8 μg/mL and 2 μg/mL, respectively, indicating their potential as antimycobacterial agents. nih.gov

| Activity | Organism(s) | Example Derivative Class | Reference |

| Antibacterial | S. aureus, E. coli, P. aeruginosa, S. pyogenes, S. typhimurium | Ketoximes, Pyrazolines, Sulfonamides | nih.govmdpi.com |

| Antifungal | Various fungal species | Ketoximes, Pyrimidinones | nih.gov |

| Antimycobacterial | M. tuberculosis H37Rv | Carbohydrazides | nih.gov |

Anticancer Properties and Cytotoxicity Mechanisms (in vitro studies)

Benzofuran derivatives have emerged as a promising class of compounds with significant anticancer potential, demonstrating cytotoxicity against a range of human cancer cell lines through various mechanisms.

Inhibition of Kinases : A small-molecule benzofuran derivative, identified as compound S6, was found to bind to and inhibit the kinase activity of Aurora B, a key regulator of mitosis that is often overexpressed in cancer cells. nih.gov This inhibition led to a decrease in the proliferation and colony formation of cervical, liver, and colon cancer cell lines, and induced a G2/M cell cycle arrest. nih.gov

Induction of Apoptosis : Bromoalkyl and bromoacetyl derivatives of benzofurans have been shown to exhibit high cytotoxicity, particularly against leukemia cell lines (K562 and MOLT-4). mdpi.com Mechanistic studies revealed that these active benzofurans induce apoptosis in these cancer cells. mdpi.com Furthermore, tubulin has been identified as a molecular target for these derivatives. mdpi.com

Broad Cytotoxicity : Various other benzofuran derivatives have shown promising in vitro anticancer activity. 2-benzoylbenzofuran derivatives were active against human breast cancer (MCF-7, MDA-MB-231), human embryonic kidney cancer (HEK-293), and human epidermal cancer (HaCaT) cell lines. nih.gov Benzofuran-based oxadiazole conjugates displayed cytotoxic activity against pancreatic (MIA PaCa2) and colon (HCT116) cancer cells by decreasing glycogen (B147801) synthase kinase-3β (GSK3β), which induced apoptosis. nih.gov 2-aminobenzofuran derivatives were also found to be promising against prostatic tumor cells (PC-3). nih.gov

| Cancer Cell Line(s) | Mechanism of Action | Example Derivative Class | Reference |

| HeLa (cervical), HepG2 (liver), SW620 (colon) | Aurora B kinase inhibition, G2/M arrest | (2Z)-2-(3,4-dihydroxybenzylidene)-1-benzofuran-3(2H)-one (S6) | nih.gov |

| K562 (leukemia), MOLT-4 (leukemia) | Induction of apoptosis, Tubulin inhibition | Bromoalkyl and bromoacetyl derivatives | mdpi.com |

| MCF-7, MDA-MB-231 (breast), HEK-293 (kidney), HaCaT (epidermal) | Cytotoxicity | 2-benzoylbenzofurans | nih.gov |

| MIA PaCa2 (pancreatic), HCT116 (colon) | GSK3β decrease, Apoptosis induction | Oxadiazole conjugates | nih.gov |

| PC-3 (prostate) | Cytotoxicity | 2-aminobenzofurans | nih.gov |

Neuroprotective and Neurobiological Interactions (e.g., DsbA inhibition, H3 receptor antagonism)

Benzofuran derivatives have been investigated for their neuroprotective effects and interactions with specific neurobiological targets.

Neuroprotection against Excitotoxicity : A series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were synthesized and evaluated for their neuroprotective activities. koreascience.krnih.govresearchgate.net Several of these compounds exhibited considerable protection against NMDA-induced excitotoxic neuronal cell damage in primary cultured rat cortical cells. koreascience.krnih.govresearchgate.net One compound with a -CH3 substitution at the R2 position showed the most potent neuroprotective action, comparable to the well-known NMDA antagonist memantine. koreascience.krnih.govresearchgate.net

DsbA Inhibition : The thiol-disulfide oxidoreductase enzyme DsbA is crucial for the correct folding of virulence factors in many pathogenic Gram-negative bacteria, making it an attractive target for antivirulence compounds. nih.govnih.gov A fragment-based drug discovery approach identified benzofuran derivatives as a new class of E. coli DsbA (EcDsbA) inhibitors. nih.govnih.gov X-ray crystal structures have shown that these analogues bind in the hydrophobic groove adjacent to the catalytic disulfide bond of EcDsbA, suggesting a potential mechanism for inhibiting bacterial virulence. nih.govnih.govresearchgate.net

Other Pharmacological Potentials (e.g., anti-inflammatory, antioxidant)

Beyond the specific activities detailed above, benzofuran derivatives possess a range of other pharmacological properties.

Anti-inflammatory Activity : Several new series of benzofuran derivatives have been synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced paw edema model in rats. nih.gov Some of the tested compounds revealed activity comparable to Diclofenac but with a lower ulcerogenic effect. nih.gov Docking studies suggested that these compounds interact favorably with the active site of the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation. nih.gov Additionally, some benzofurans isolated from the marine-derived fungus Penicillium crustosum exhibited significant inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, with IC50 values superior to the positive control, celecoxib. mdpi.com

Antioxidant Activity : The antioxidant properties of benzofuran derivatives have been well-documented. nih.gov The transformation of a chroman skeleton to a benzofuran skeleton has been reported to increase antioxidant activity. nih.gov Certain 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were found to scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals and inhibit in vitro lipid peroxidation in rat brain homogenates. koreascience.krresearchgate.net Furthermore, a series of 3,3-disubstituted-3H-benzofuran-2-one derivatives were synthesized and their antioxidant capacity was confirmed through both DPPH assay and cyclic voltammetry. mdpi.comnih.gov In a cellular model of neurodegeneration, these compounds, particularly one with a catechol group, demonstrated a significant ability to reduce intracellular reactive oxygen species (ROS) levels and protect cells from oxidative stress-induced death, partly by boosting the expression of the antioxidant enzyme heme oxygenase-1 (HO-1). mdpi.com

Emerging Applications and Material Science Relevance of Benzofuran 3 2h One Derivatives

Role as Synthetic Intermediates and Building Blocks

The benzofuran-3(2H)-one core is a prevalent structural motif in a wide array of natural products and biologically active compounds. scienceopen.comepa.gov This has established benzofuran-3(2H)-one and its derivatives as crucial intermediates in the synthesis of more complex molecules. researchgate.net Their utility as building blocks stems from the reactive nature of the carbonyl group and the adjacent methylene (B1212753) group, which allows for a variety of chemical transformations.

One of the primary applications of these compounds is in the synthesis of substituted benzofurans. For instance, benzofuran-3(2H)-one can undergo condensation reactions with aldehydes to produce 2-(arylidene)benzofuran-3(2H)-ones, which are precursors to a range of other derivatives. scbt.com Furthermore, the development of catalytic methods, such as palladium-catalyzed hydroesterification of alkenylphenols and rhodium-catalyzed C-H functionalization, has provided efficient pathways to synthesize benzofuran-3(2H)-one scaffolds with a quaternary center. organic-chemistry.orgorganic-chemistry.org

These synthetic strategies are instrumental in accessing molecules with potential therapeutic properties. Many natural and synthetic benzofuran (B130515) derivatives exhibit a broad spectrum of biological activities, including antitumor, antibacterial, antioxidant, and antiviral effects. scienceopen.comrsc.org The ability to construct complex and diverse molecular architectures from the relatively simple benzofuran-3(2H)-one template is a testament to its importance as a synthetic intermediate. Recent advancements in synthetic methodologies, including visible-light-mediated cyclization and catalyst-free synthesis, have further expanded the toolkit for creating novel benzofuran derivatives. nih.gov

The versatility of the benzofuran-3(2H)-one scaffold also extends to the synthesis of non-natural products with tailored properties for various applications. The strategic functionalization of the benzofuranone core allows for the fine-tuning of electronic and steric properties, making it an attractive starting point for the design of new materials and bioactive agents.

Applications in Organic Optoelectronics and Materials Science (e.g., OLEDs, FETs)

The unique photophysical and electronic properties of certain benzofuran-3(2H)-one derivatives have prompted their investigation in the field of organic optoelectronics. The extended π-conjugated systems that can be constructed using the benzofuranone scaffold are essential for charge transport and light emission in organic electronic devices.

While specific examples directly citing "2-Ethylbenzofuran-3(2H)-one" in OLEDs and FETs are not prevalent in the reviewed literature, the broader class of benzofuran-containing compounds has shown promise. The core structure allows for the creation of donor-acceptor molecules, which are crucial for the performance of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electron-withdrawing nature of the carbonyl group in the benzofuran-3(2H)-one moiety can be paired with electron-donating groups to engineer molecules with specific energy levels and charge-transport characteristics.

The development of novel synthetic methods to create complex benzofuran derivatives is a significant step toward their application in materials science. scienceopen.com The ability to introduce various substituents onto the benzofuranone ring system allows for the tuning of properties such as solubility, thermal stability, and solid-state packing, all of which are critical for device performance and longevity. The inherent rigidity of the fused ring system also contributes to the formation of stable thin films, a prerequisite for efficient charge transport in OFETs.

Fluorescent Probes and Sensors Development

The fluorescent properties of certain benzofuran-3(2H)-one derivatives make them attractive candidates for the development of chemical sensors and biological probes. The fluorescence of these molecules can be sensitive to their local environment, allowing for the detection of specific ions, molecules, or changes in physiological conditions.

The core principle behind their use as fluorescent probes lies in the modulation of their electronic structure upon interaction with an analyte. This interaction can lead to a change in the intensity, wavelength, or lifetime of the emitted light. The versatile chemistry of the benzofuran-3(2H)-one scaffold allows for the incorporation of specific recognition moieties that can selectively bind to the target analyte.

For example, a benzofuran-3(2H)-one derivative could be functionalized with a crown ether to create a sensor for metal ions. Upon binding of a metal ion to the crown ether, the electronic properties of the benzofuranone fluorophore would be altered, resulting in a detectable change in its fluorescence. Similarly, by attaching other recognition groups, sensors for anions, neutral molecules, and even biomolecules could be designed. The development of synthetic routes to functionalized benzofuran-3(2H)-ones is therefore crucial for advancing this area of research.

Agrochemical Applications (e.g., fungicides)

The diverse biological activities of benzofuran derivatives extend to the field of agriculture, where they have been investigated for their potential as pesticides, herbicides, and fungicides. scienceopen.com The benzofuran-3(2H)-one scaffold can be found in a number of natural products with pesticidal properties, which has inspired the synthesis and evaluation of a wide range of synthetic analogues.

The mechanism of action of these compounds as agrochemicals can vary widely, depending on their specific structure. In the case of fungicides, they may act by inhibiting essential enzymes in the fungal pathogen, disrupting cell membrane integrity, or interfering with other vital cellular processes. The ability to easily modify the structure of benzofuran-3(2H)-one derivatives allows for the optimization of their fungicidal activity and spectrum.

For instance, the introduction of different substituents on the aromatic ring or at the 2-position of the furanone ring can have a significant impact on their biological activity. This allows for a systematic approach to structure-activity relationship (SAR) studies, which are essential for the development of new and effective agrochemicals. The exploration of benzofuran-3(2H)-one derivatives as potential fungicides is an active area of research, with the goal of developing new crop protection agents that are both effective and environmentally benign.

Future Research Directions and Translational Perspectives for 2 Ethylbenzofuran 3 2h One

Development of Novel and Efficient Synthetic Routes

The synthesis of benzofuran-3(2H)-ones has been the subject of extensive research, with numerous methods developed to construct this valuable heterocyclic core. organic-chemistry.orgorganic-chemistry.orgresearchgate.net Future efforts for 2-Ethylbenzofuran-3(2H)-one will likely focus on enhancing efficiency, stereoselectivity, and substrate scope.

Key areas for development include:

Asymmetric Synthesis: The C2 position of this compound is a stereocenter, meaning the development of enantioselective synthetic methods is a high priority. Future research could adapt existing asymmetric strategies, such as dual-metal relay catalysis involving rhodium and palladium, to achieve high enantiomeric excess. organic-chemistry.org

Catalyst Innovation: While palladium- and rhodium-catalyzed methods are well-established for C-H activation and annulation reactions to form the benzofuranone core, there is room for innovation. organic-chemistry.orgorganic-chemistry.org Exploring catalysts based on more abundant and less toxic metals like copper or iron could lead to more cost-effective and sustainable syntheses.

One-Pot and Tandem Reactions: Designing multi-step reactions that proceed in a single vessel without isolation of intermediates can significantly improve efficiency. Metal-free tandem reactions, such as a Friedel-Crafts/lactonization sequence, offer a promising avenue for the streamlined synthesis of 2-substituted benzofuranones. organic-chemistry.org

| Catalyst Type | Reaction Type | Advantages | Potential Future Application for this compound |

|---|---|---|---|

| Palladium (Pd) | C-H Activation, Hydroesterification | High efficiency, broad substrate scope | Enantioselective C-H functionalization to install the ethyl group |

| Rhodium (Rh) | C-H Functionalization/Annulation | Access to quaternary centers | Relay catalysis for asymmetric synthesis |

| Mercury (Hg) | N-oxide addition to alkynes | Unique umpolung reactivity | Exploration of novel starting materials |

| Metal-Free (Acid Catalysis) | Friedel-Crafts/Lactonization | Lower cost, reduced metal contamination | Greener, scalable synthesis protocols |

Exploration of Undiscovered Reactivity Patterns

The reactivity of the benzofuranone scaffold is rich, yet underexplored. The core structure of this compound possesses several reactive sites—the carbonyl group, the adjacent methylene (B1212753) (C2) proton, and the aromatic ring—that can be targeted for further chemical modification.

Future research should investigate:

Reactions at the C2 Position: The presence of a proton at the C2 position allows for enolate formation. This could be exploited in classic carbonyl chemistry reactions such as aldol (B89426) condensations, Michael additions, and alkylations to build more complex molecular architectures.

Cycloaddition Reactions: The double bond of the furanone ring, or enol tautomer, could potentially participate in cycloaddition reactions, providing rapid access to complex polycyclic systems.

Ring-Opening and Rearrangement Reactions: Investigating the stability of the benzofuranone ring under various conditions (e.g., acidic, basic, photochemical) could uncover novel rearrangement pathways to access different heterocyclic scaffolds.

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the scaffold can undergo electrophilic substitution reactions like nitration and Friedel-Crafts acylation, allowing for functionalization to modulate the electronic and steric properties of the molecule. researchgate.net

Advanced Computational Design for Targeted Synthesis and Activity Prediction

Computational chemistry is an indispensable tool in modern drug discovery and materials science. For this compound, computational methods can accelerate the discovery of new derivatives with desired properties and guide the development of efficient synthetic routes.

Prospective computational studies include:

3D-QSAR and Pharmacophore Modeling: Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can be employed to build models that correlate the structural features of benzofuranone derivatives with their biological activity. researchgate.net These models can predict the activity of novel, unsynthesized analogs of this compound, prioritizing the most promising candidates for synthesis.

Molecular Docking: To identify potential biological targets, this compound can be virtually screened against libraries of protein structures. nih.gov Docking studies can predict binding modes and affinities, providing insights into the mechanism of action and guiding the design of more potent and selective inhibitors. nih.govnih.gov

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug development. researchgate.net Computational tools can assess the drug-likeness of this compound derivatives, helping to identify candidates with favorable pharmacokinetic profiles.

Reaction Mechanism Studies: Density Functional Theory (DFT) calculations can be used to elucidate the mechanisms of synthetic reactions, helping to optimize reaction conditions and predict the regioselectivity and stereoselectivity of new transformations.

Identification of New Molecular Targets and Therapeutic Applications

The benzofuran (B130515) and benzofuranone scaffolds are considered "privileged structures" in medicinal chemistry, as they are capable of binding to a wide range of biological targets. taylorandfrancis.com Derivatives have demonstrated a vast array of pharmacological activities, including anticancer, neuroprotective, anti-inflammatory, and antimicrobial effects. taylorandfrancis.comrsc.orgmedcraveonline.comnih.gov

Future research should focus on screening this compound and its derivatives against diverse targets to unlock new therapeutic potential:

Oncology: Benzofuran derivatives have been shown to inhibit various targets implicated in cancer, such as protein kinases (PI3K, VEGFR-2, ROCK), histone demethylases (LSD1), and tubulin. nih.govnih.govnih.gov Screening against a panel of cancer cell lines and relevant kinases is a logical next step. nih.govijpsr.com

Neurodegenerative Diseases: Given the neuroprotective and antioxidative effects observed for some benzofuran-3-one analogs in models of cerebral ischemia, exploring the potential of this compound in the context of diseases like Parkinson's and Alzheimer's is warranted. nih.govnih.gov

Infectious Diseases: The benzofuran nucleus is present in compounds with antibacterial and antifungal properties. taylorandfrancis.com Screening against a broad spectrum of microbial pathogens could identify new leads for antimicrobial drug discovery.

| Therapeutic Area | Potential Molecular Target(s) | Reported Activity of Benzofuranone Scaffolds |

|---|---|---|

| Oncology | PI3K, VEGFR-2, ROCK, LSD1, Tubulin, mTOR | Antiproliferative, Anti-metastatic, Pro-apoptotic nih.govnih.govnih.gov |

| Neurodegenerative Diseases | Rho-associated protein kinase (ROCK), Oxidative stress pathways | Neuroprotective, Antioxidative nih.govnih.gov |

| Cardiovascular Diseases | Ion channels | Antiarrhythmic medcraveonline.com |

| Inflammatory Diseases | Enzymes in inflammatory pathways | Anti-inflammatory medcraveonline.com |

| Infectious Diseases | Bacterial and fungal enzymes, DNA gyrase | Antibacterial, Antifungal taylorandfrancis.comresearchgate.net |

Sustainable and Green Synthesis Enhancement

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. Future development of synthetic routes to this compound should incorporate these principles.

Promising green chemistry approaches include:

Electrochemical Synthesis: Electro-organic synthesis uses electricity to drive chemical reactions, often avoiding the need for harsh reagents and catalysts. This method has been successfully applied to generate benzofuran derivatives in aqueous solutions without catalysts or toxic solvents. jbiochemtech.com

Photochemical Reactions: Light-driven reactions, including photochemical Wittig reactions, can provide access to benzofurans under mild conditions, often with fewer by-products. rsc.org

Alternative Solvents and Catalysts: The use of ionic liquids as recyclable reaction media can enhance reaction rates and simplify product isolation. rsc.org Similarly, mechanosynthesis, or solvent-free ball-milling, represents a highly sustainable method for preparing complex molecules. mdpi.com

Catalyst-Free Methods: Developing reactions that proceed efficiently without the need for a catalyst is a primary goal of green chemistry. Catalyst-free cyclization of aromatic diazo compounds under visible light is one such example that could be adapted for benzofuranone synthesis. organic-chemistry.org

Challenges in Translational Research for Benzofuranone Scaffolds

Translating a promising chemical scaffold from a laboratory discovery to a clinical therapeutic is a long and challenging process fraught with technical, business, and regulatory hurdles. digitellinc.comnih.gov The benzofuranone scaffold, despite its potential, is not immune to these challenges.

Key translational barriers include:

Lead Optimization: While a scaffold may show initial activity, extensive medicinal chemistry is required to optimize its potency, selectivity, and pharmacokinetic properties while minimizing off-target effects and toxicity. rroij.com

Predictive Models: A significant challenge is the poor correlation between preclinical models (in vitro assays and animal studies) and human clinical outcomes. nih.gov Developing more predictive and relevant models for the specific diseases targeted by benzofuranone derivatives is critical.

Toxicity and Off-Target Effects: Small molecules can have unforeseen toxicities. Thorough toxicological profiling is necessary to ensure the safety of any new drug candidate. For CNS therapeutics, crossing the blood-brain barrier without causing systemic toxicity is a major hurdle. nih.govtandfonline.com

Drug Resistance: For applications in oncology and infectious diseases, the development of drug resistance is a major concern. Strategies to overcome resistance, such as combination therapies or designing compounds that target novel mechanisms, must be considered early in the development process. rroij.com

Regulatory and Financial Hurdles: The path to regulatory approval is complex and expensive. Securing funding and navigating the regulatory landscape requires a robust data package demonstrating safety and efficacy, which represents a significant barrier for many novel compounds. nih.gov

Q & A

Q. What are the established synthetic routes for 2-Ethylbenzofuran-3(2H)-one, and how do they compare in efficiency?

- Methodological Answer : The synthesis of benzofuran-3(2H)-one derivatives often involves cyclization or condensation reactions. For example, ultrasound-assisted methods using copper acetate as a catalyst under ethanol solvent have been reported to enhance reaction efficiency. These methods reduce reaction times (e.g., from hours to 30–60 minutes) and improve yields (up to 85–90%) compared to conventional thermal approaches . Structural confirmation typically relies on NMR, FTIR, and X-ray crystallography (as seen in related benzofuran derivatives) .

Q. How can researchers validate the structural identity of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For instance, crystallographic data for similar compounds (e.g., 3-[2(4-methylphenyl)-2-oxoethyl]isobenzofuran-1(3H)-one) have been deposited in the Cambridge Crystallographic Data Centre (CCDC), providing reference parameters for bond lengths, angles, and stereochemistry . Complementary techniques include high-resolution mass spectrometry (HRMS) and 2D NMR to resolve regiochemistry and substituent positioning .

Q. What are the baseline biological activities associated with benzofuran-3(2H)-one derivatives?

- Methodological Answer : Preliminary screening often focuses on antioxidant, antifungal, and enzyme inhibitory properties. For example, 2-benzylidenebenzofuran-3(2H)-ones (aurones) exhibit tyrosinase inhibition and antiparasitic activity in vitro. Standard assays include DPPH radical scavenging (antioxidant), microdilution (antifungal), and enzyme kinetics (e.g., acetylcholinesterase inhibition) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or IR data may arise from tautomerism or solvent effects. For example, keto-enol tautomerism in benzofuranones can shift proton signals. To address this, use deuterated solvents (e.g., DMSO-d6 vs. CDCl3) and variable-temperature NMR. Cross-validate with computational methods (DFT calculations) to predict chemical shifts and compare with experimental data .

Q. What strategies optimize the enantioselective synthesis of this compound with a chiral center?

- Methodological Answer : Asymmetric catalysis or chiral auxiliaries can introduce enantioselectivity. For example, copper(I)-catalyzed cyclopropanation or palladium-mediated cross-coupling has been used for related benzofuranones. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry, and refine reaction conditions (e.g., ligand choice, solvent polarity) to improve ee values .

Q. How do structural modifications at the C2/C3 positions affect the biological activity of benzofuran-3(2H)-one derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution. For instance, introducing electron-withdrawing groups (e.g., nitro, chloro) at C2 enhances antifungal activity, while hydroxyl groups at C4 improve antioxidant capacity. Use in silico docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., tyrosinase) and validate with kinetic assays .

Q. What advanced techniques characterize the photophysical properties of this compound?

- Methodological Answer : Time-resolved fluorescence spectroscopy and UV-vis absorption studies can elucidate excited-state dynamics. For example, benzofuranones with extended conjugation exhibit solvatochromic shifts. Pair with DFT calculations (e.g., TD-DFT) to model electronic transitions and correlate with experimental spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.